Bis(2,3-epoxypropyl) terephthalate is a chemical compound that serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymers. It is classified as a diglycidyl ester of terephthalic acid, which means it contains two epoxy groups derived from the reaction of terephthalic acid with epichlorohydrin. This compound is notable for its applications in various industrial processes and materials science.
The primary source for bis(2,3-epoxypropyl) terephthalate is the reaction between terephthalic acid and epichlorohydrin. It falls under the category of epoxides, which are characterized by a three-membered cyclic ether structure that includes an oxygen atom and two carbon atoms. This structure imparts unique reactivity to the compound, making it useful in cross-linking applications.
The synthesis of bis(2,3-epoxypropyl) terephthalate typically involves several steps:
The molecular structure of bis(2,3-epoxypropyl) terephthalate features two epoxy groups attached to a terephthalate backbone. The general formula can be represented as:
The mechanism involves the reactive epoxy groups interacting with nucleophiles, leading to cross-linking in polymer matrices. This cross-linking enhances material properties such as heat resistance and mechanical strength.
Bis(2,3-epoxypropyl) terephthalate finds extensive use in:
Bis(2,3-epoxypropyl) terephthalate (CAS No. 7195-44-0) is an organic compound with the molecular formula C₁₄H₁₄O₆ and a molecular weight of 278.26 g/mol [4] [7]. Its IUPAC name, bis(oxiran-2-ylmethyl) benzene-1,4-dicarboxylate, systematically describes its molecular architecture: a terephthalic acid core flanked by two 2,3-epoxypropyl (glycidyl) ester groups [3]. The compound features a rigid aromatic center (para-substituted benzene ring) and two highly reactive epoxy (oxirane) rings, which confer both stability and reactivity [5]. Common synonyms include terephthalic acid diglycidyl ester, diglycidyl terephthalate, and bis(2-oxiranylmethyl) terephthalate [3] [4] [7]. The canonical SMILES representation is C1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3CO3
, and its InChIKey is NEPKLUNSRVEBIX-UHFFFAOYSA-N
[7].
Compound Name | Core Structure | Reactive Groups | Unique Features |
---|---|---|---|
Bis(2,3-epoxypropyl) terephthalate | Terephthalate | Two epoxy groups | High thermal stability |
Bisphenol A diglycidyl ether (DGEBA) | Bisphenol A | Two epoxy groups | Standard epoxy resin backbone |
Glycidyl methacrylate | Methacrylate | One epoxy, one vinyl | Dual reactivity for polymerization |
Cycloaliphatic epoxide | Cyclohexane ring | Epoxy groups | UV curability, low dielectric loss |
Bis(2,3-epoxypropyl) terephthalate emerged as a niche epoxy resin derivative in the mid-20th century, developed alongside the expansion of glycidyl ether chemistry [5]. Its synthesis typically involves the reaction of terephthalic acid (or its derivatives) with epichlorohydrin under basic conditions—a method analogous to bisphenol-based epoxy production but yielding a diester with distinct properties [7] [8]. Industrially, it has served two primary roles:
While not as prevalent as bisphenol A epoxies, its terephthalate backbone offers advantages in high-temperature applications. Recent research explores its potential in bio-based epoxy systems as a sustainable alternative to petroleum-derived analogs [8] [9].
Bis(2,3-epoxypropyl) terephthalate exhibits a blend of aromatic rigidity and epoxy reactivity, defining its utility in polymer science:
Table: Physicochemical Profile
Property | Value | Conditions | Significance |
---|---|---|---|
Boiling Point | 426.2 ± 15.0 °C | 760 mmHg | High thermal stability |
Density | 1.351 ± 0.06 g/cm³ | Room temperature | Predicts packing in solid state |
Water Solubility | 77 mg/L | 20°C | Low hydrophilicity |
LogP (Partition Coefficient) | 1.7 | 25°C | Moderate lipophilicity |
Vapor Pressure | 1.8 × 10⁻⁷ mmHg | 25°C | Low volatility |
Purity | ≥95% | Commercial grade | Suitability for synthesis |
[Data consolidated from chemical property databases [4] [7] [8]]
Thermal and Mechanical Behavior: The compound’s high boiling point and low vapor pressure reflect thermal resilience, making it suitable for high-temperature curing processes (>150°C) [4] [7]. Its rigid aromatic core contributes to enhanced tensile strength in polymer matrices compared to aliphatic epoxies [5].
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